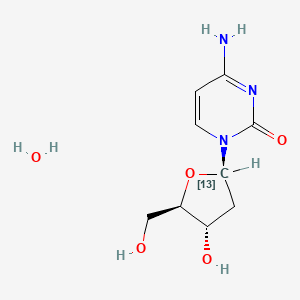

2'-Deoxycytidine-1'-13C Monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

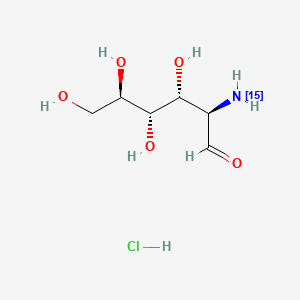

2’-Deoxycytidine-1’-13C Monohydrate is a carbon isotope labeled nucleoside compound . It is an isotopically labeled form of 2’-Deoxycytidine . This product is not intended for human or veterinary use but for research use only.

Synthesis Analysis

The synthesis of 2’-Deoxycytidine-1’-13C Monohydrate involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine-1’-13C Monohydrate is C9H15N3O5. The molecular weight is 246.227. The structure of this compound consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .Aplicaciones Científicas De Investigación

Gene Expression Regulation

2'-Deoxycytidine-1'-13C Monohydrate, as a deoxycytidine analog, plays a significant role in the study of gene expression regulation. Its application in scientific research extends to understanding how gene expression is influenced by DNA methylation and demethylation processes. A notable application is in the study of the effects of 5-Aza-2′-deoxycytidine (AzaD), a related compound, on gene expression. AzaD has been shown to activate methylated and silenced genes through promoter demethylation, though this is not its only mechanism affecting gene expression. It also influences gene expression in ways independent of DNA demethylation, illustrating the complex nature of gene regulation and the diverse responses observed in patients undergoing AzaD therapy (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).

DNA Methyltransferase Inhibition

In cancer research, 2'-Deoxycytidine-1'-13C Monohydrate-related compounds, particularly DNA methyltransferase inhibitors, have shown promising results. These inhibitors, including 5-azacytidine and 5-aza-2'-deoxycytidine, have demonstrated the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. This highlights the therapeutic potential of targeting DNA methylation in cancer treatment (J. Goffin, E. Eisenhauer, 2002).

Nucleoside Reverse Transcriptase Inhibitor Development

Another critical application is in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV treatment. Compounds like 2'-Deoxycytidine-1'-13C Monohydrate are structurally similar to natural nucleosides, making them effective in interfering with viral replication. Research into apricitabine (ATC), a novel deoxycytidine NRTI, has shown it to possess good antiviral activity, including against HIV strains resistant to other NRTIs. This highlights the potential of 2'-Deoxycytidine-1'-13C Monohydrate analogs in overcoming resistance and improving treatment outcomes for individuals with HIV (S. Cox, J. Southby, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2’-Deoxycytidine-1’-13C Monohydrate are Thymidine kinase 2, mitochondrial, Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play a crucial role in the metabolism of nucleosides and nucleotides, which are essential components of DNA and RNA.

Mode of Action

2’-Deoxycytidine-1’-13C Monohydrate interacts with its targets by getting incorporated into the DNA molecule during replication. The presence of a carbon-13 isotope at the 1’ position of the molecule allows for its use in a variety of biochemical and biophysical studies .

Biochemical Pathways

The compound affects the metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . It is involved in the phosphorylation process, which can substantially contribute to their (in)activation .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the structure and dynamics of DNA molecules. By incorporating this labeled compound into DNA samples, researchers can obtain highly detailed information about the structure and dynamics of DNA molecules .

Propiedades

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-TXHSEDLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxycytidine-1'-13C Monohydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)